molecular formula C22H25F7N2O B5461676 N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide

N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide

Cat. No. B5461676
M. Wt: 466.4 g/mol
InChI Key: KQQONTFXTYDIRI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a complex adamantyl and trifluoroethyl group attached. Adamantyl is a bulky, rigid group derived from adamantane, a type of diamondoid. Trifluoroethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the adamantyl group, the introduction of the trifluoroethyl group, and the coupling to the benzamide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl and trifluoroethyl groups. These groups would likely impart significant steric hindrance, which could affect the compound’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The adamantyl group is known for its lipophilicity, which could affect the compound’s solubility and permeability. The trifluoroethyl group could also influence these properties, as well as the compound’s acidity and basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Future Directions

The future directions for this compound would depend on its intended use. If it were being developed as a drug, future research might focus on optimizing its structure to improve its efficacy, selectivity, and safety profile .

properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F7N2O/c23-17-3-1-2-16(9-17)18(32)31-20(21(24,25)26,22(27,28)29)30-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15,30H,4-8,10-12H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQONTFXTYDIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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